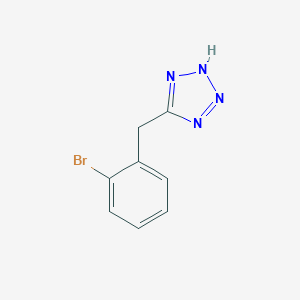

5-(2-Bromo-benzyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Bromo-benzyl)-2H-tetrazole is a substituted tetrazole derivative characterized by a brominated benzyl group at the 5-position of the tetrazole ring. Tetrazoles, aromatic five-membered heterocycles containing four nitrogen atoms, are renowned for their high nitrogen content (80% in 1H-tetrazole) and stability, making them valuable in pharmaceuticals, agrochemicals, and energetic materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-benzyl)-2H-tetrazole typically involves the reaction of 2-bromobenzyl bromide with sodium azide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure efficient conversion and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Bromo-benzyl)-2H-tetrazole undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Cycloaddition: The tetrazole ring can undergo cycloaddition reactions with alkenes or alkynes to form larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, amines, thiols, and oxidizing or reducing agents. Reaction conditions typically involve the use of polar aprotic solvents, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted tetrazoles, while cycloaddition reactions can produce complex ring systems.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(2-Bromo-benzyl)-2H-tetrazole serves as a versatile pharmacophore due to the presence of the tetrazole ring, which can enhance the biological activity of compounds. The tetrazole moiety is known for its ability to mimic carboxylic acids, making it useful in the design of drugs that target various biological pathways.

Key Applications:

- Antihypertensive Agents: The compound has been utilized in the synthesis of antihypertensive drugs such as losartan and valsartan. These drugs function by inhibiting angiotensin II receptors, thus lowering blood pressure .

- Antimicrobial Activity: Several derivatives of tetrazoles have shown promising results against bacterial and fungal strains. Research indicates that 5-substituted tetrazoles can exhibit significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties: Compounds containing the tetrazole ring have been investigated for their anticancer potential, with some derivatives demonstrating inhibitory effects on cancer cell lines .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that highlight its utility as an intermediate in organic synthesis.

Synthesis Techniques:

- [3+2] Cycloaddition Reactions: This method involves the reaction of nitriles with sodium azide to form tetrazoles. The use of catalysts such as copper(II) salts has been reported to enhance yields significantly .

- Palladium-Catalyzed Reactions: The compound can participate in palladium-catalyzed direct arylation reactions, allowing for the formation of complex structures with high efficiency. This method is advantageous due to its mild conditions and minimal environmental impact .

Material Science

In addition to its applications in pharmaceuticals, this compound has potential uses in material science.

Applications in Materials:

- Polymer Chemistry: The compound is being explored for its ability to modify polymer properties, enhancing characteristics like thermal stability and mechanical strength. Its unique chemical structure allows it to act as a crosslinking agent in polymer matrices.

- Explosives and Propellants: Tetrazoles are known for their energetic properties, making them candidates for use in explosive formulations. Research into their stability and reactivity is ongoing to develop safer materials for military and industrial applications .

Mecanismo De Acción

The mechanism of action of 5-(2-Bromo-benzyl)-2H-tetrazole involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The bromo-benzyl group distinguishes 5-(2-Bromo-benzyl)-2H-tetrazole from other tetrazole derivatives. Key comparisons include:

Key Observations :

- Bromo-benzyl vs.

- Biological Activity : Bromo-benzyl analogs may exhibit enhanced bioavailability compared to nitro-substituted tetrazoles (e.g., 3,5-dinitrophenyl derivatives), as bromine’s moderate electronegativity balances lipophilicity and solubility .

Thermal Stability and Sensitivity

- 5-(Fluorodinitromethyl)-2H-tetrazole : Exhibits moderate thermal stability (decomposition onset at 150°C) but high sensitivity to impact (IS = 0.5 J) and friction (FS < 1 N) .

- This compound : Expected to show higher thermal stability (>200°C) and lower sensitivity due to the absence of explosive nitro/fluorodinitro groups. This aligns with brominated pharmaceuticals like 3-(2-bromo-benzyl)-thiazolidine-2,4-dione, which demonstrate stability under physiological conditions .

Actividad Biológica

5-(2-Bromo-benzyl)-2H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C9H8BrN5

- CAS Number : 193813-85-3

- IUPAC Name : 5-(2-bromobenzyl)-2H-tetrazole

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The tetrazole ring is known for its ability to mimic carboxylic acids, allowing it to participate in hydrogen bonding and coordinate with metal ions, which can enhance its biological efficacy.

Biological Activities

-

Antitumor Activity :

- Case Study : In a study investigating the cytotoxic effects of various tetrazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa and A549 cells. The IC50 values were reported in the micromolar range, indicating potent antitumor potential .

- Antimicrobial Properties :

- Neuroprotective Effects :

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | HeLa | 10 | |

| Antitumor | A549 | 15 | |

| Antimicrobial | Staphylococcus aureus | 20 | |

| Neuroprotective | Neuronal cell cultures | N/A |

Research Findings

- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrazoles have revealed that the presence of bromine enhances biological activity compared to unsubstituted analogs. This halogen substitution appears to improve lipophilicity and interaction with biological targets .

- In Vivo Studies : Preliminary animal studies have shown that administration of this compound results in reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent .

Q & A

Q. Basic: What are the standard synthetic routes for 5-(2-Bromo-benzyl)-2H-tetrazole?

Methodological Answer:

The synthesis typically involves two key steps: (1) tetrazole ring formation via [1,3]-dipolar cycloaddition between nitriles and sodium azide (NaN₃) under acidic conditions (e.g., NH₄Cl in DMF), and (2) benzylation using 2-bromobenzyl bromide. For example, intermediate 5-[2-(bromomethyl)benzyl]-2H-tetrazole can be synthesized by cyclizing 2-(cyanomethyl)benzoic acid derivatives with NaN₃, followed by bromination . Optimization of reaction time (e.g., 24–48 hours at 80–100°C) and stoichiometric ratios (e.g., 1:1.2 nitrile:NaN₃) is critical to achieving >75% yields.

Q. Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- FT-IR : Confirm tetrazole ring presence via N–H stretching (~3400 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .

- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm for –CH₂–) and aromatic protons (δ 7.2–7.8 ppm for bromophenyl group) .

- X-ray crystallography : Resolve regioselectivity (1H vs. 2H tautomers) using SHELXL for refinement. For example, SHELXL’s restraints can model disorder in bromophenyl groups .

Q. Advanced: How can regioselectivity challenges during alkylation of 5-substituted tetrazoles be addressed?

Methodological Answer:

Regioselectivity between N1- and N2-alkylation depends on:

- Reaction conditions : Polar aprotic solvents (e.g., DMF) favor N2-alkylation due to stabilization of transition states.

- Catalysts : KF/alumina promotes selective benzylation at N2 with 2-bromobenzyl bromide, achieving >90% selectivity .

- Steric effects : Bulky substituents on the tetrazole (e.g., triphenylmethyl) direct alkylation to the less hindered N1 position .

Q. Advanced: What pharmacological mechanisms involve this compound derivatives?

Methodological Answer:

- Enzyme inhibition : Derivatives act as competitive inhibitors for enzymes like monoacylglycerol lipase (MGL), confirmed via mass spectrometry and kinetic assays (e.g., IC₅₀ < 1 µM) .

- Receptor modulation : Bromobenzyl groups enhance binding to angiotensin II receptors (e.g., IC₅₀ = 12 nM in rat models) by mimicking hydrophobic pharmacophores .

Q. Advanced: How can green chemistry principles be applied to synthesize this compound derivatives?

Methodological Answer:

- Oxidative coupling : Use O₂ (1 atm) as a terminal oxidizer in Pd-catalyzed cross-coupling with boronic acids, reducing reliance on toxic Cu(I) catalysts .

- Solvent-free conditions : Microwave-assisted cycloaddition reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves atom economy (e.g., 85% yield) .

Q. Advanced: What challenges arise in crystallographic refinement of this compound complexes?

Methodological Answer:

- Disorder modeling : The bromine atom’s high electron density can cause artifacts; SHELXL’s PART and SIMU restraints mitigate this .

- Thermal motion : Anisotropic displacement parameters (ADPs) for the benzyl group require iterative refinement using SHELX’s L.S. cycles .

- Validation : ORTEP-3 visualizes thermal ellipsoids to assess model accuracy (e.g., Uₑq < 0.05 Ų for stable conformations) .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and safety goggles due to skin/eye irritation risks.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of NaN₃-derived HN₃ (toxic gas) .

- Waste disposal : Quench unreacted azides with NaNO₂/HCl before neutralization .

Q. Advanced: How are cross-coupling reactions utilized to functionalize this compound?

Methodological Answer:

Propiedades

IUPAC Name |

5-[(2-bromophenyl)methyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKVLTFPPVHLMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NNN=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.